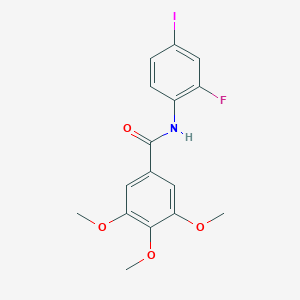
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, it improves motor function and reduces neuroinflammation. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One of the limitations of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential toxicity. Some studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
In addition to its anticancer activity, N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Propiedades
Nombre del producto |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C16H15FINO4 |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15FINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20) |
Clave InChI |
QBSACUNAMADCQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)


![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)